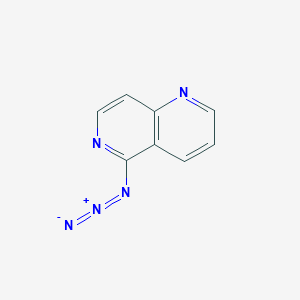
5-Azido-1,6-naphthyridine
Cat. No. B8315000
M. Wt: 171.16 g/mol
InChI Key: AZYDTAKDKOEOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969349B2
Procedure details


To a suspension of 5-azido-1,6-naphthyridine (3.4 g, 19.9 mmol) in methanol (40 mL) was added hydrochloric acid (30 mL). Stannous chloride dihydrate (22.5 g, 99.5 mmol) was added. The mixture was stirred at 75° C. for 3.5 h. A yellow precipitate formed. The mixture was filtered to give a yellow solid. The solid was suspended in EtOAc (200 mL). Sodium hydroxide (saturated aqueous solution) was added to adjust pH to 9. A white precipitate formed. The mixture was filtered and the filtrate was extracted with EtOAc (200 mL×6). The organic phase was dried over sodium sulfate and concentrated under reduced pressure to give 2.0 g of the crude product as a yellow solid. MS (ESI): m/z 146 [M+H]+.



[Compound]
Name
Stannous chloride dihydrate
Quantity
22.5 g
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4]1[N:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)=[N+]=[N-].Cl.[OH-].[Na+]>CO.CCOC(C)=O>[N:9]1[C:10]2[CH:11]=[CH:12][N:13]=[C:4]([NH2:1])[C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C1=C2C=CC=NC2=CC=N1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
Stannous chloride dihydrate
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 75° C. for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with EtOAc (200 mL×6)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2C(=NC=CC12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
